molecular formula C11H13NO3 B3054708 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- CAS No. 61659-11-8

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-

Cat. No.: B3054708
CAS No.: 61659-11-8
M. Wt: 207.23 g/mol
InChI Key: NBFWAWNEGSVBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- is a tetrahydroisoquinoline (TIQ) derivative characterized by a partially saturated bicyclic ring system, a carboxylic acid group at position 1, a hydroxyl group at position 6, and a methyl substituent at position 1. TIQs are conformationally constrained amino acid analogs, often serving as scaffolds for drug development due to their ability to mimic natural neurotransmitters or enzyme substrates .

Such substitutions are critical in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6-hydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(10(14)15)9-3-2-8(13)6-7(9)4-5-12-11/h2-3,6,12-13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFWAWNEGSVBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344278
Record name 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61659-11-8
Record name 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- typically involves multi-step organic reactions. One common method is the Pictet-Spengler cyclization, which involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Pictet-Spengler reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Common in modifying the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- exerts its effects involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinolinecarboxylic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous TIQs:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 1-COOH, 6-OH C₁₀H₁₁NO₃ 91523-50-1 High purity (97%), used in diastereoselective synthesis; lacks methyl group, altering steric effects.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 1-COOH, 5-Cl, 7-Cl, 6-COOH (HCl salt) C₁₀H₉Cl₂NO₂·HCl 1289646-93-0 Enhanced reactivity due to electron-withdrawing Cl groups; certified reference material for bioactivity studies.
6-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 1-COOH, 6-CH₃ C₁₁H₁₃NO₂ 1260637-29-3 Methyl group at C6 increases hydrophobicity; potential for CNS-targeting drug design.
7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 3-COOH, 6-OCH₃, 7-OH C₁₁H₁₃NO₄ 76824-93-6 Methoxy and hydroxyl groups enhance solubility; explored as phenylalanine analogues in peptide synthesis.
1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro- (methyl ester HCl) 1-COOCH₃, 6-F (HCl salt) C₁₁H₁₂FNO₂·HCl 2007908-42-9 Fluorine substitution improves metabolic stability; ester form used in prodrug strategies.

Structural and Functional Insights

  • Position of Carboxylic Acid Group : The target compound’s carboxylic acid at position 1 contrasts with derivatives like the 3-carboxylic acid analog (CAS 76824-93-6), which is structurally closer to phenylalanine. This positional difference impacts hydrogen-bonding patterns and receptor selectivity .
  • Substituent Effects: Hydroxyl vs. Methyl vs. Methoxy: The 1-CH₃ group in the target compound reduces solubility compared to 6-methoxy derivatives (CAS 76824-93-6), where methoxy enhances membrane permeability .
  • Synthetic Routes : The Petasis reaction is a common method for C-1 substituted TIQs (e.g., carboxylic acids and alkaloids), while 6- or 7-substituted analogs are synthesized via palladium-catalyzed coupling or reductive amination .

Biological Activity

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- (commonly referred to as THIQ), is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of THIQ is C11H13NO4C_{11}H_{13}NO_4, and it features a tetrahydroisoquinoline backbone with hydroxyl and carboxylic acid functional groups. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄
SMILESCN1CC@HO
InChIInChI=1S/C11H13NO4/c1-12-5-9(14)8-4-6(13)2-3-7(8)10(12)11(15)16/h2-4,9-10,13-14H,5H2,1H3,(H,15,16)/t9-,10+/m1/s1

Pharmacological Effects

THIQ and its derivatives have shown a variety of biological activities including:

  • Neuroprotective Effects : Studies indicate that THIQ analogs exhibit neuroprotective properties against neurodegenerative disorders. They may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Antimicrobial Activity : Compounds within the isoquinoline class have demonstrated antimicrobial effects against various pathogens. Specifically, some THIQ derivatives have been evaluated for their efficacy against bacterial strains .
  • Anti-inflammatory Properties : Research suggests that THIQ may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of THIQ is largely attributed to its interaction with various biological targets:

  • Receptor Modulation : THIQ compounds have been identified as modulators of dopamine receptors and other neurotransmitter receptors. They may act as positive allosteric modulators for specific receptor subtypes .
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against enzymes involved in metabolic pathways, contributing to their pharmacological effects .

Neuroprotective Activity

A study published in 2021 highlighted the neuroprotective effects of THIQ derivatives in models of neurodegeneration. The research demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of THIQ derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications to the THIQ structure enhanced its antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-?

Methodological Answer: The synthesis typically involves cyclization of substituted phenethylamine derivatives. For example, a Bischler-Napieralski reaction can be employed using polyphosphoric acid (PPA) as a cyclizing agent, followed by reduction (e.g., catalytic hydrogenation) to yield the tetrahydroisoquinoline scaffold . The hydroxyl group at position 6 can be introduced via regioselective oxidation or hydroxylation under controlled pH (e.g., using H2O2/Fe<sup>2+</sup> systems). Methylation at the 1-position is achieved using methyl iodide in the presence of a base like NaH . Optimization should prioritize yield (>70%) and purity (>95%, confirmed by HPLC ).

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
  • NMR : Confirm the 1-methyl and 6-hydroxy substituents via <sup>1</sup>H-NMR (δ 2.35 ppm for CH3 and δ 9.8 ppm for -OH) and <sup>13</sup>C-NMR (δ 170 ppm for carboxylic acid) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 207.2 .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48-hour exposure, IC50 calculations) .
  • Antimicrobial Activity : Perform agar diffusion assays against S. aureus and E. coli (10–100 µg/mL concentrations) .
  • Enzyme Inhibition : Test for interactions with monoamine oxidases (MAOs) using fluorometric assays with kynuramine as a substrate .

Advanced Research Questions

Q. How does alkyl chain length at the 1-position affect biological activity?

Methodological Answer: Synthesize derivatives with varying alkyl chains (C1–C17) and compare activities:

  • Synthesis : Replace methyl with longer alkyl groups via reductive amination (e.g., NaBH3CN with aldehydes) .
  • SAR Analysis :
    • Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.
    • Activity Trends : Longer chains (C6–C12) may enhance antimicrobial activity due to increased membrane disruption, while shorter chains (C1–C3) favor MAO-B inhibition .
      Contradictions in data (e.g., unexpected cytotoxicity in C4 derivatives) should be resolved via molecular docking studies to assess steric hindrance in enzyme active sites .

Q. What advanced analytical methods resolve stereochemical ambiguities in the compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to determine absolute configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry .

Q. How can contradictory data on antifungal activity be addressed?

Methodological Answer: Contradictions may arise from strain variability or assay conditions. Mitigate via:

  • Standardized Protocols : Use CLSI guidelines for antifungal susceptibility testing (e.g., broth microdilution with C. albicans ATCC 90028) .
  • Mechanistic Studies : Perform time-kill assays and assess ergosterol biosynthesis inhibition via GC-MS analysis of fungal membrane extracts .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, inoculum size) contributing to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-
Reactant of Route 2
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.